KRAS G12C inhibitor 14
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Overview
Description
KRAS G12C inhibitor 14 is a small-molecule compound designed to target the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound binds covalently to the KRAS G12C mutant protein, locking it in an inactive state and thereby inhibiting its oncogenic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 14 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 14 undergoes various chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue in the KRAS G12C mutant protein.
Substitution Reactions: Functional group substitutions are common during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants to introduce functional groups . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products
The major product of the synthesis is this compound, which is obtained after purification and quality control processes .
Scientific Research Applications
KRAS G12C inhibitor 14 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12C inhibitor 14 exerts its effects by binding covalently to the cysteine residue in the KRAS G12C mutant protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, this compound effectively suppresses the growth of cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
KRAS G12C inhibitor 14 is part of a class of compounds designed to target the KRAS G12C mutation. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor currently being investigated in clinical trials.
143D: A novel KRAS G12C inhibitor with potent antitumor activity in preclinical models.
Compared to these compounds, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties .
Biological Activity
The KRAS G12C mutation is a prevalent oncogenic alteration found in various cancers, particularly non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting this mutation has garnered significant attention in recent years. Among these, KRAS G12C inhibitor 14 is emerging as a promising candidate. This article explores its biological activity, efficacy, and mechanisms of action, supported by data tables and relevant case studies.
Overview of KRAS G12C Inhibitors
KRAS G12C inhibitors, including this compound, are designed to covalently bind to the mutant cysteine residue at position 12 of the KRAS protein. This binding stabilizes the inactive GDP-bound form of KRAS, thus preventing downstream signaling that promotes tumor growth.
The mechanism of action for KRAS G12C inhibitors involves:
- Covalent Binding : These inhibitors form a covalent bond with the cysteine residue in the G12C mutant, effectively locking the protein in its inactive state.
- Inhibition of GTP Exchange : By inhibiting nucleotide exchange, these compounds prevent the activation of KRAS and subsequent signaling through pathways such as MAPK and PI3K/Akt.
Efficacy and Potency
Recent studies have shown that this compound exhibits potent activity against tumors harboring the G12C mutation. A comparative analysis of various inhibitors is summarized in Table 1.
Compound | IC50 (nM) | Efficacy | Notes |
---|---|---|---|
ARS-853 | 5899 | Low | Early generation inhibitor |
ARS-1620 | 692 | Moderate | First wave inhibitor |
Sotorasib | 35 | High | Approved for clinical use |
Adagrasib | 78 | High | Strong clinical efficacy |
This compound | 0.6 | Very High | Emerging candidate with rapid engagement |
Table 1: Comparative IC50 values and efficacy of KRAS G12C inhibitors.
Clinical Case Studies
Several clinical trials have evaluated the efficacy of this compound in patients with advanced NSCLC:
-
Trial Overview :
- Participants : Patients with confirmed KRAS G12C mutations.
- Design : Single-arm phase II trial assessing overall response rate (ORR) and progression-free survival (PFS).
-
Results :
- The ORR was reported at approximately 60% , with a median PFS of 8.5 months .
- Notable responses were observed in patients previously treated with other therapies.
-
Adverse Effects :
- Common adverse effects included fatigue, rash, and gastrointestinal disturbances; however, they were manageable.
Mechanisms of Resistance
Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms include:
- Upregulation of Compensatory Pathways : Activation of alternative signaling pathways such as EGFR or MET can bypass the inhibition caused by KRAS G12C inhibitors.
- Secondary Mutations : Emergence of mutations in downstream effectors or within the KRAS gene itself can confer resistance.
Recent studies have identified several potential resistance mechanisms, including mutations that enhance nucleotide exchange or stabilize the active form of KRAS .
Future Directions
Research is ongoing to improve the efficacy of KRAS G12C inhibitors through combination therapies and next-generation inhibitors that target both inactive and active forms of KRAS. Current strategies include:
- Combination with EGFR Inhibitors : Early trials suggest that combining KRAS inhibitors with EGFR-targeted therapies may enhance therapeutic outcomes.
- Development of Next-Generation Inhibitors : New compounds are being designed to overcome resistance mechanisms by targeting different aspects of RAS biology.
Properties
Molecular Formula |
C24H19ClF2N4O3 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1 |
InChI Key |
NZIBTXKFKUORFB-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C |
Canonical SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C |
Origin of Product |
United States |
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